1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-
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Overview
Description
“1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-” is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as cis-Tetralin-1,2-Diol and 1,2,3,4-Tetrahydro-1,2-naphthalenediol .
Molecular Structure Analysis
The molecular structure of “1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-” can be found on the PubChem website . The molecular weight of the compound is 164.2011 .
Scientific Research Applications
Solid-State Compounds of Stereoisomers
1,2,3,4-tetrahydro-2,3-naphthalenediol (or 2,3-tetralindiol) has been studied for its unique behavior in forming solid-state compounds with its isomers. Notably, the stable 1:1 compound of its cis and trans isomers has been investigated. This phenomenon is rare in stereoisomers, typically occurring only under specific crystal packing conditions. The formation of these compounds provides insights into the structural conflicts between different molecular components, such as the 1,2-diol moiety and the aromatic ring system, and how these conflicts are resolved in the co-crystal structure of the isomers (Lloyd et al., 2007).
Biocatalytical Production
The compound has been employed in the biocatalytical production of enantiomers for pharmaceutical synthesis. A study demonstrated a one-step biosynthesis of the (-)-(1S,2R)-DHND enantiomer using an engineered toluene dioxygenase. This approach is significant for the synthesis of valuable molecules like bicyclic conduritol analogues, providing an efficient method to access enantiomers that are challenging to synthesize chemically (Wissner et al., 2020).
Chemoenzymatic Synthesis
Chemoenzymatic synthesis using this compound as a precursor has been explored. This method involves utilizing bacterial metabolites of naphthalene and 1,2-dihydronaphthalene to obtain enantiopure samples of dihydroxy-1,2,3,4-tetrahydronaphthalene stereoisomers. Such approaches are crucial for the synthesis of various enantiopure compounds, expanding the scope of chemical synthesis and its application in drug development and other areas (Boyd et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol are naphthalene 1,2-dioxygenase subunit beta and naphthalene 1,2-dioxygenase subunit alpha . These enzymes play a crucial role in the metabolism of naphthalene, a polycyclic aromatic hydrocarbon.
Mode of Action
It is known to interact with its targets, the naphthalene 1,2-dioxygenase subunits, which could lead to changes in the metabolic pathways involving naphthalene .
Biochemical Pathways
(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol may affect the biochemical pathways involving naphthalene metabolism. The compound’s interaction with naphthalene 1,2-dioxygenase subunits could potentially influence the downstream effects of these pathways .
Properties
IUPAC Name |
(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQJJAOZMONGLS-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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